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molecular formula C11H9N3O2S B8355013 2-(4,5-Dihydro-thiazol-2-yl)-7-nitro-1H-indole

2-(4,5-Dihydro-thiazol-2-yl)-7-nitro-1H-indole

Cat. No. B8355013
M. Wt: 247.28 g/mol
InChI Key: DTLKFCONIOOCOV-UHFFFAOYSA-N
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Patent
US08957070B2

Procedure details

To a mixture of 2-(4,5-dihydro-1,3-thiazol-2-yl)-7-nitro-1H-indole (4.0 g), iron powder (4.0 g), calcium chloride (770 mg), ethanol (45 mL) and water (5 mL) was added 1N hydrochloric acid (0.2 mL), and the mixture was stirred at 80° C. for 2 hr. After cooling the reaction mixture to room temperature, and the insoluble material was filtered off. Saturated aqueous sodium hydrogen carbonate was added to the filtrate, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography (ethyl acetate) to give the title compound (1.9 g, yield 56%) as pale-yellow crystals.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH2:4][N:3]=[C:2]1[C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][C:9]=2[N+:15]([O-])=O.[Cl-].[Ca+2].[Cl-].C(O)C.Cl>[Fe].O>[S:1]1[CH2:5][CH2:4][N:3]=[C:2]1[C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][C:9]=2[NH2:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
S1C(=NCC1)C=1NC2=C(C=CC=C2C1)[N+](=O)[O-]
Name
Quantity
770 mg
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
4 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium hydrogen carbonate was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=NCC1)C=1NC2=C(C=CC=C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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